

switching from TDF to Besifovir for renal impairment

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Compound Focus: Besifovir

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Clinical Evidence Summary

The following table summarizes the core findings from a key phase 4 clinical trial that investigated switching from TDF to BSV [1] [2].

Aspect	Findings in BSV Group vs. TDF Group
Antiviral Efficacy	Non-inferior; 100% vs. 98.5% maintained HBV DNA <20 IU/mL at week 48.
Renal Safety	Better mean % change in eGFR (+1.67% vs. -1.24%). Urine protein/creatinine ratio stabilized (vs. increase in TDF group).
Bone Safety	Significant improvement in bone turnover biomarkers. Increase in hip and spine bone mineral density.

Detailed Experimental Protocol

For the clinical trial cited above, the methodology was as follows [1]:

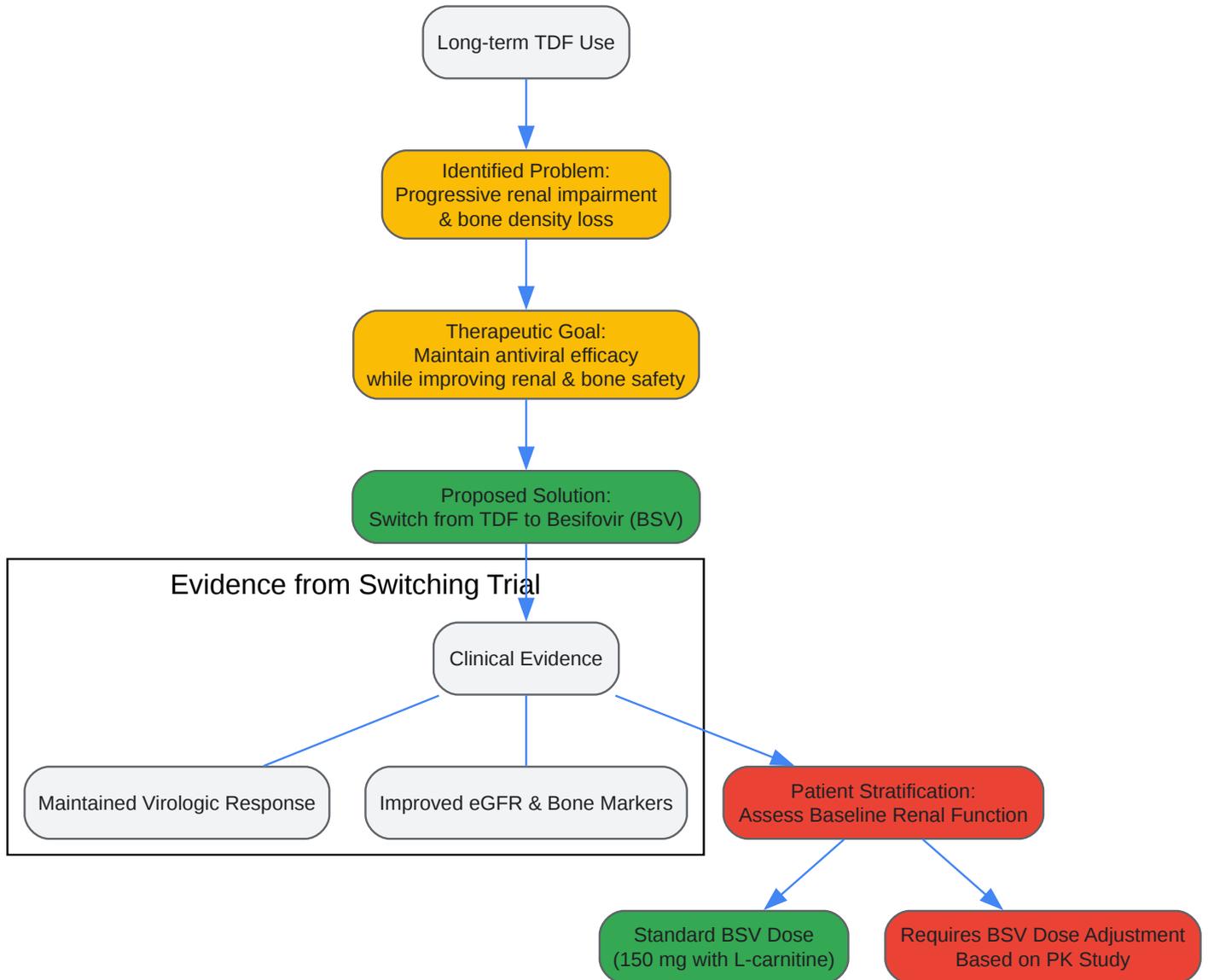
- **Study Design:** Randomized, open-label, active-controlled, non-inferiority phase 4 trial across 22 tertiary hospitals.
- **Participants:** 153 patients with CHB who had been on TDF monotherapy for at least 48 weeks and had suppressed viral replication (HBV DNA <20 IU/mL).
- **Intervention:** Patients were randomized to either switch to **BSV 150 mg** supplemented with **carnitine 660 mg** daily or to continue **TDF 300 mg** daily for 48 weeks.
- **Primary Endpoint:** Proportion of patients with HBV DNA <20 IU/mL at week 48 (virological response).
- **Key Safety Assessments:**
 - **Renal Function:** Estimated glomerular filtration rate (eGFR), urine protein-to-creatinine ratio (UPCR), urine albumin-to-creatinine ratio (UACR).
 - **Bone Health:** Bone turnover biomarkers; bone mineral density (BMD) measured at the hip and spine.

Pharmacokinetic Consideration & Dosing in Renal Impairment

A phase I study provided critical data on how renal function affects BSV, which directly impacts switching protocols for patients with renal impairment [3].

- **Key Finding:** The systemic exposure (AUC) of BSV's active metabolites, LB80331 and LB80317, increases as renal function declines.
- **Exposure Increase vs. Normal Function:**
 - **Mild Impairment:** ~1.5 to 1.8-fold increase.
 - **Moderate Impairment:** ~2.5 to 3.2-fold increase.
 - **Severe Impairment:** ~4.5 to 6.2-fold increase.
- **Dosing Implication:** The study concluded that **dosage adjustment is necessary for patients with moderate to severe renal impairment** [3].

The logical relationship between the rationale for switching, the clinical evidence, and the required actions for different patient populations can be visualized as follows:



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Frequently Asked Questions (FAQs)

Q1: How does Besifovir's renal safety compare to Tenofovir Alafenamide (TAF)? A1: While both BSV and TAF were developed to improve upon TDF's safety profile, direct comparative data is still limited. One real-world study suggests BSV has comparable virological response and a potentially more favorable impact

on renal function compared to TAF over 42 months, though more research is needed [4]. Another large nationwide study concluded that TAF and Entecavir have similar renal safety profiles [5].

Q2: What is the mechanism behind TDF's nephrotoxicity and how is BSV different? A2: TDF is primarily excreted by the kidneys via organic anion transporters (OATs) in the proximal tubule, where it can accumulate and cause mitochondrial toxicity, leading to tubular dysfunction and kidney injury [6]. While detailed comparative mechanisms are not fully established in the provided sources, the different chemical structure of BSV and its distinct pharmacokinetic profile result in lower nephrotoxic potential [1] [2].

Q3: Is L-carnitine supplementation required with BSV, and why? A3: Yes, BSV is co-administered with L-carnitine (660 mg daily). This is because, like some other nucleotide analogs, BSV can deplete carnitine levels in the body. Carnitine is essential for energy metabolism, and its supplementation prevents potential side effects related to deficiency [1] [2].

Q4: What specific monitoring is recommended after switching a patient from TDF to BSV? A4: The clinical protocol involved monitoring the following [1]:

- **Virologic Efficacy:** HBV DNA levels at week 48 and periodically thereafter.
- **Renal Safety:** Serum creatinine (for eGFR), UPCR, and UACR.
- **Bone Health:** Bone turnover biomarkers and DEXA scan for BMD if available.
- **Routine Safety:** Standard liver function tests and adverse event reporting.

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